molecular formula C21H22N2O3S B11352347 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11352347
M. Wt: 382.5 g/mol
InChI Key: VEMRFIUVOHIPNY-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a propan-2-yloxy group attached to a benzamide core. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities.

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Chemical Reactions Analysis

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiazole rings.

    Condensation: It can participate in condensation reactions with other amines or carboxylic acids to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H22N2O3S/c1-14(2)26-19-10-4-15(5-11-19)20(24)22-12-17-13-27-21(23-17)16-6-8-18(25-3)9-7-16/h4-11,13-14H,12H2,1-3H3,(H,22,24)

InChI Key

VEMRFIUVOHIPNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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